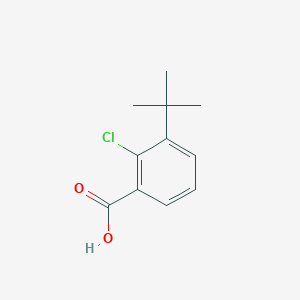
3-(tert-Butyl)-2-Chlorobenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-2-Chlorobenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-Chlorobenzoic Acid can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)benzoic Acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2-Chlorobenzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
3-(tert-Butyl)-2-Chlorobenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2-Chlorobenzoic Acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)benzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobenzoic Acid: Lacks the tert-butyl group, leading to variations in steric effects and binding properties.
3-(tert-Butyl)-4-Chlorobenzoic Acid: Similar structure but with the chlorine atom in a different position, affecting its chemical behavior.
Uniqueness
3-(tert-Butyl)-2-Chlorobenzoic Acid is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-tert-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
HNRPOMPFYLFUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















